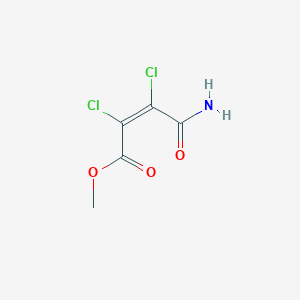

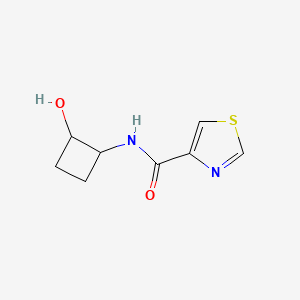

![molecular formula C15H12ClNO4S B2975201 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-63-3](/img/structure/B2975201.png)

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The multi-step synthesis involves the use of various reagents and techniques, including spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .Molecular Structure Analysis

The molecular structure of “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving “3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid” can be analyzed using various techniques. For instance, electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Applications De Recherche Scientifique

Molecular Structure Analysis

The molecule of 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid consists of three nearly planar segments, including a benzopyranone group, a chlorophenyl ring, and an ethene group with adjacent substituents. This structural characteristic has been studied to understand the molecular interactions and conformations (Krishnaiah et al., 1995).

Role in Plant Stress Tolerance

Benzoic acid derivatives, including 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, have been evaluated for their role in inducing multiple stress tolerance in plants. These compounds have been found effective in imparting tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids (Senaratna et al., 2004).

Meta-C–H Functionalization in Organic Synthesis

The compound plays a significant role in meta-C–H olefination of benzoic acid derivatives, which is crucial for step-economical organic synthesis. This process involves using a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant, representing a significant advancement in the field of organic chemistry (Li et al., 2016).

Application in Organic Electronic Devices

Benzoic acid derivatives, including 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, have shown promising results in enhancing the performance of organic electronic devices. For instance, they have been used to treat conducting polymers, improving the conductivity and overall performance in devices like organic light-emitting devices (OLEDs) (Kang, Kim, & Kim, 2021).

Environmental Impact and Transformation

Studies have also explored the environmental impact and transformation mechanisms of benzoic acid derivatives. For example, research on benzophenone-4 (a related compound) has revealed its transformation routes in water treatment systems, which can have significant implications for the environmental fate of such compounds (Xiao et al., 2013).

Propriétés

IUPAC Name |

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c16-13-6-4-11(5-7-13)8-9-22(20,21)17-14-3-1-2-12(10-14)15(18)19/h1-10,17H,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMQCUDYHLZWGD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

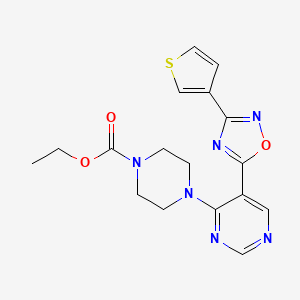

![(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2975123.png)

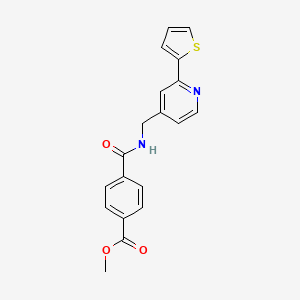

![8-bromo-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2975124.png)

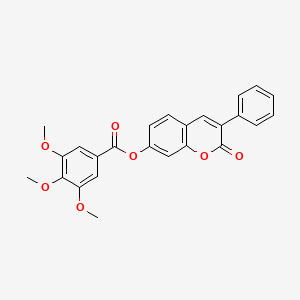

![Ethyl 2-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]-1,3-thiazole-4-carboxylate](/img/structure/B2975129.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(4-methylphenyl)methoxy]amine](/img/structure/B2975130.png)

![(2E)-2-[[4-[(E)-N-methoxy-C-methylcarbonimidoyl]anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2975132.png)

![6-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2975133.png)

![2-chloro-N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2975139.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2975140.png)